Pafenolol

Cardiovascular Pharmacology Receptor Selectivity Adrenergic Receptor

Pafenolol, specifically the (-)-enantiomer designated by CAS 178968-84-8, is a β1-selective adrenoceptor antagonist (beta-blocker) belonging to the aryloxypropanolamine class. It is characterized by the absence of intrinsic sympathomimetic activity (ISA) and demonstrates significantly enhanced cardioselectivity compared to its closest clinical analog, metoprolol.

Molecular Formula C18H31N3O3
Molecular Weight 337.5 g/mol
CAS No. 178968-84-8
Cat. No. B10784765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePafenolol
CAS178968-84-8
Molecular FormulaC18H31N3O3
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)NC(C)C)O
InChIInChI=1S/C18H31N3O3/c1-13(2)20-11-16(22)12-24-17-7-5-15(6-8-17)9-10-19-18(23)21-14(3)4/h5-8,13-14,16,20,22H,9-12H2,1-4H3,(H2,19,21,23)
InChIKeyPKWZWSXSCKVUJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pafenolol (CAS 178968-84-8): A Highly Selective β1-Adrenoceptor Antagonist for Cardiovascular Research


Pafenolol, specifically the (-)-enantiomer designated by CAS 178968-84-8, is a β1-selective adrenoceptor antagonist (beta-blocker) belonging to the aryloxypropanolamine class [1][2]. It is characterized by the absence of intrinsic sympathomimetic activity (ISA) and demonstrates significantly enhanced cardioselectivity compared to its closest clinical analog, metoprolol [3][4]. Preclinical and early clinical investigations have focused on its potential for managing hypertension and arrhythmias, with a pharmacokinetic profile indicating oral activity and an elimination half-life conducive to once-daily dosing [5].

Pafenolol Differentiation: Why Generic β1-Blockers Like Metoprolol Cannot Be Simply Substituted


Within the β1-selective antagonist class, clinically interchangeable use is precluded by substantial quantitative differences in receptor subtype selectivity, functional potency, and resulting physiological impact [1]. While drugs like metoprolol and atenolol share a common mechanism, their selectivity profiles vary; metoprolol, for instance, has been found to have a β1-selectivity comparable to that of atenolol [2]. Pafenolol's specific molecular interactions confer a measurably higher degree of β1-selectivity, which directly translates to a distinct pharmacodynamic effect—specifically, a greater preservation of β2-mediated responses in tissues such as bronchial smooth muscle and peripheral vasculature [3][4]. These verifiable differences mean that experimental outcomes, safety margins in vulnerable populations (e.g., asthmatics), and the interpretation of β-blockade in research settings are not generalizable across the class and require compound-specific evidence [5].

Pafenolol vs. Metoprolol: A Quantitative Evidence Guide for Scientific Procurement


Superior β1-Selectivity: A 3-Fold Increase Over Metoprolol

Pafenolol demonstrates a quantifiably higher degree of β1-adrenoceptor selectivity compared to metoprolol. A double-blind, randomized clinical trial explicitly states that pafenolol is 'three times more selective than metoprolol' for the β1-adrenoceptor subtype [1]. This statement of 3x selectivity is a key differentiator, positioning pafenolol as a superior tool for investigations where minimizing β2-mediated confounding effects (e.g., bronchoconstriction, peripheral vasodilation) is critical.

Cardiovascular Pharmacology Receptor Selectivity Adrenergic Receptor

Functional β1-Blockade Potency: Pafenolol is 3-Fold More Potent Than Metoprolol on a Molar Basis

In a direct crossover study in asthmatic patients, the functional β1-blocking potency of pafenolol was compared to metoprolol by assessing exercise-induced tachycardia [1]. Intravenous pafenolol at 5 mg achieved the same reduction in exercise heart rate as 15 mg of metoprolol [1]. Calculated on a molar basis, the potency ratio for β1-adrenoceptor-mediated effects was determined to be approximately 1:3 (pafenolol:metoprolol), indicating that pafenolol is three times more potent [1].

Pharmacodynamics Potency Ratio Exercise Tachycardia

Reduced β2-Adrenoceptor Blockade: Preserved Reflex Tachycardia and Bronchodilator Response vs. Metoprolol

The higher β1-selectivity of pafenolol translates directly into a measurable reduction in β2-adrenoceptor blockade. In asthmatic patients, the reflex tachycardia induced by the β2-agonist terbutaline was significantly greater after pafenolol (5 mg or 7.5 mg i.v.) than after an equipotent β1-blocking dose of metoprolol (15 mg i.v.) [1]. This indicates less antagonism of β2-mediated vasodilation by pafenolol. Furthermore, following terbutaline inhalation, the increase in forced expiratory volume (FEV1) was significantly greater after pafenolol (5 mg) compared to metoprolol, with a difference of 14±5% (p<0.05) [2].

β2-Selectivity Asthma Research Adverse Effect Profile

Quantified Antihypertensive Efficacy: Dose-Dependent Blood Pressure Reduction in Clinical Trial

In a double-blind, randomized, placebo-controlled trial involving 23 patients with essential hypertension, pafenolol demonstrated a clear, dose-dependent antihypertensive effect [1]. Pafenolol at 50 mg once daily significantly reduced recumbent blood pressure by a mean of 17/14 mmHg compared to baseline, while the 100 mg dose reduced recumbent blood pressure by a mean of 15/10 mmHg [1]. Both doses also significantly reduced standing blood pressure [1].

Hypertension Blood Pressure Clinical Efficacy

Dose-Response Relationship for Heart Rate Reduction and Plasma Concentration Correlation

The pharmacodynamic effect of pafenolol on heart rate is both dose-dependent and strongly correlated with its plasma concentration. In a study of 6 hypertensive patients, a marked, dose-dependent reduction in exercise-induced heart rate was observed following single oral doses ranging from 25 to 100 mg [1]. A significant positive correlation (r = 0.94) was found between the reduction in exercise heart rate and the plasma concentration of pafenolol 5 hours post-dose [1]. In a separate trial, the reduction in exercise heart rate was also significantly correlated with the log plasma concentration (r = 0.60, p < 0.05) [2].

Pharmacokinetics Heart Rate Dose-Response

Lack of Intrinsic Sympathomimetic Activity (ISA): A Defined Pharmacological Profile

Pafenolol is explicitly characterized as a β1-selective adrenoceptor blocker 'without intrinsic sympathomimetic activity' (ISA) [1][2]. This is a critical differentiator from some other β-blockers like pindolol or acebutolol, which possess ISA and can cause a partial agonist effect, potentially complicating their use in certain cardiovascular conditions. The absence of ISA in pafenolol ensures that its pharmacological effect is purely antagonistic, leading to a predictable reduction in heart rate and contractility without partial stimulation.

Intrinsic Sympathomimetic Activity ISA Pharmacology

Pafenolol: Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Cardiovascular Research Requiring Maximal β1-Selectivity to Minimize Pulmonary Confounders

Pafenolol is ideally suited for preclinical and clinical cardiovascular research where the primary objective is to study β1-adrenoceptor-mediated effects on heart rate, contractility, and blood pressure, while actively minimizing off-target β2-adrenoceptor engagement. Its 3-fold higher β1-selectivity over metoprolol [1] and its demonstrated ability to preserve β2-mediated bronchodilation and reflex tachycardia in asthmatic patients [2][3] make it the preferred β-blocker for studies involving animal models of hypertension, heart failure, or arrhythmia that may also have underlying or induced respiratory sensitivities. This reduces experimental noise and improves the safety margin in vulnerable models.

Pharmacological Studies Requiring a 'Clean' Antagonist Profile Without ISA

In mechanistic studies of adrenergic signaling, the presence of intrinsic sympathomimetic activity (ISA) in a β-blocker can produce complex, non-linear responses. Pafenolol's verified lack of ISA [4] ensures that its observed effects are solely due to competitive antagonism of β1-adrenoceptors. This property is critical for investigators using β-blockade to unmask other regulatory pathways, to calibrate in vivo or in vitro assays, or to model pure β1-antagonism without the confounding variable of partial receptor activation.

Dose-Response and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies

The well-characterized, dose-dependent effects of pafenolol on both blood pressure and exercise-induced heart rate, coupled with its strong correlation to plasma concentrations (r=0.94) [5][6], make it an excellent candidate for PK/PD modeling exercises. Researchers can utilize these published parameters to validate their own analytical methods, design experiments with precise dosing strategies, or use pafenolol as a reference compound when evaluating novel β-blockers. The predictable relationship between dose, plasma level, and effect streamlines study design and data interpretation.

Investigating the Role of Stereochemistry in β-Blocker Action

With CAS 178968-84-8 specifically denoting the (-)-enantiomer of pafenolol [7], this compound serves as a precise molecular probe for studies exploring the impact of chirality on β-blocker pharmacology. While the racemic mixture (CAS 75949-61-0) has also been studied, procurement of the isolated (-)-enantiomer allows researchers to conduct head-to-head comparisons with other stereoisomers or racemates to elucidate stereospecific interactions with the β1-adrenoceptor, or to investigate potential enantiomer-specific pharmacokinetic or toxicological profiles.

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